molecular formula C17H18N2O3 B5859707 2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide

Cat. No.: B5859707
M. Wt: 298.34 g/mol
InChI Key: SFKKRHTXVHYUNP-UHFFFAOYSA-N
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Description

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety

Properties

IUPAC Name

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(20)18-14-7-6-10-16(11-14)22-12-17(21)19(2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKRHTXVHYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide typically involves the reaction of 3-acetamidophenol with N-methyl-N-phenylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenoxy and acetamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxy or acetamido derivatives.

Scientific Research Applications

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and phenoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetamidophenoxy)-N-phenylacetamide
  • 2-(3-acetamidophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(3-acetamidophenoxy)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-(3-acetamidophenoxy)-N-methyl-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the N-methyl group differentiates it from other similar compounds, potentially leading to different reactivity and interactions with molecular targets.

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